molecular formula C25H17FN4O3 B15028019 (2E)-N-benzyl-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-N-benzyl-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B15028019
M. Wt: 440.4 g/mol
InChI Key: DWGRZOHFUJQXPD-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-benzyl-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, introduction of the fluorophenoxy group, and subsequent formation of the cyano and benzylamide functionalities.

    Formation of Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorophenoxy Group: This can be achieved through nucleophilic aromatic substitution reactions.

    Formation of Cyano and Benzylamide Functionalities:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functionalities.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-benzyl-2-cyano-3-[2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
  • (2E)-N-benzyl-2-cyano-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Uniqueness

The presence of the fluorophenoxy group in (2E)-N-benzyl-2-cyano-3-[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide distinguishes it from similar compounds

Properties

Molecular Formula

C25H17FN4O3

Molecular Weight

440.4 g/mol

IUPAC Name

(E)-N-benzyl-2-cyano-3-[2-(4-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C25H17FN4O3/c26-19-9-11-20(12-10-19)33-24-21(25(32)30-13-5-4-8-22(30)29-24)14-18(15-27)23(31)28-16-17-6-2-1-3-7-17/h1-14H,16H2,(H,28,31)/b18-14+

InChI Key

DWGRZOHFUJQXPD-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)/C#N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.